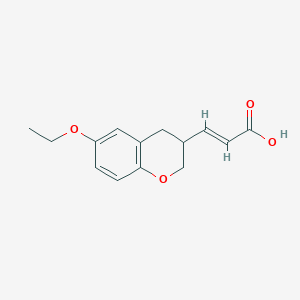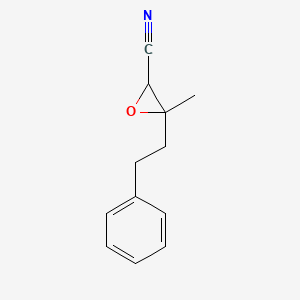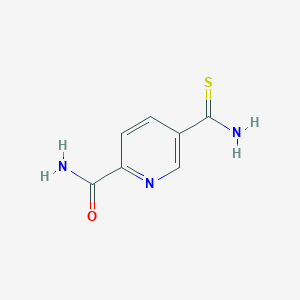
5-Carbamothioylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carbamothioylpyridine-2-carboxamide is a chemical compound with the molecular formula C₇H₇N₃OS It is a derivative of pyridine, characterized by the presence of a carbamothioyl group at the 5-position and a carboxamide group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamothioylpyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with thiourea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the formation of the carbamothioyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Carbamothioylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
Wissenschaftliche Forschungsanwendungen
5-Carbamothioylpyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit mycobacterial membrane protein large 3 (MmpL3), a target in Mycobacterium tuberculosis.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or catalytic properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Carbamothioylpyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits the function of mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the cell wall synthesis of the bacteria, leading to its death . The compound may also interact with other enzymes or receptors, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyridine-2-carboxamide: Lacks the carbamothioyl group, making it less effective in certain applications.
5-Chloropyridine-2-carboxamide: Contains a chlorine atom instead of the carbamothioyl group, which alters its reactivity and biological activity.
Pyridine-2-yl-methylene hydrazine carboxamide: Similar structure but with different functional groups, leading to distinct chemical and biological properties.
Uniqueness: 5-Carbamothioylpyridine-2-carboxamide is unique due to the presence of both carbamothioyl and carboxamide groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit mycobacterial membrane protein large 3 (MmpL3) makes it a promising candidate for anti-tubercular drug development .
Eigenschaften
CAS-Nummer |
1303890-29-0 |
|---|---|
Molekularformel |
C7H7N3OS |
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
5-carbamothioylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7N3OS/c8-6(11)5-2-1-4(3-10-5)7(9)12/h1-3H,(H2,8,11)(H2,9,12) |
InChI-Schlüssel |
JVRSNRXSOYFBMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=S)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



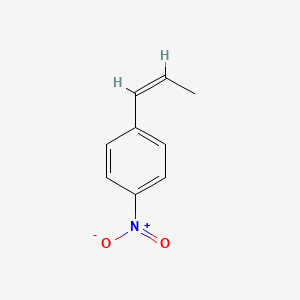
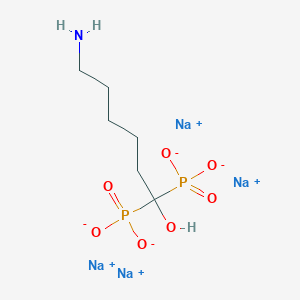
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)



